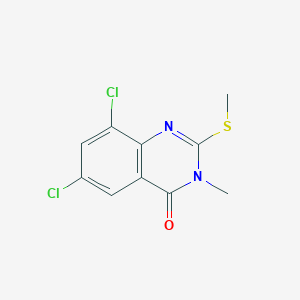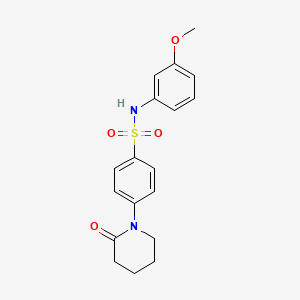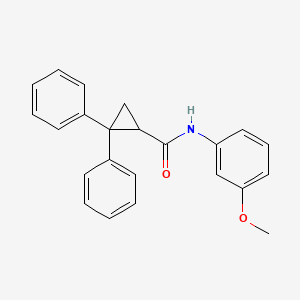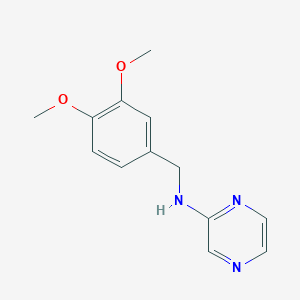
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC is a piperazine derivative that has been synthesized and studied extensively for its biological activity. Additionally, we will list future directions for further research on BPPC.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two signaling pathways involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. However, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for further research on N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. One area of interest is the development of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide's potential therapeutic applications in other fields of medicine, such as neurology and cardiology. Additionally, further studies are needed to understand the safety and efficacy of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in humans.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the reaction of 2-bromobenzoyl chloride with piperazine followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to produce high yields of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide with high purity.
Scientific Research Applications
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant anti-inflammatory, anti-cancer, and anti-tumor properties. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O5S2/c24-20-13-7-8-14-21(20)25-23(28)22-17-26(33(29,30)18-9-3-1-4-10-18)15-16-27(22)34(31,32)19-11-5-2-6-12-19/h1-14,22H,15-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIIJQVBABILJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(1H-tetrazol-1-ylacetyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5171354.png)





![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)
![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)

![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)


